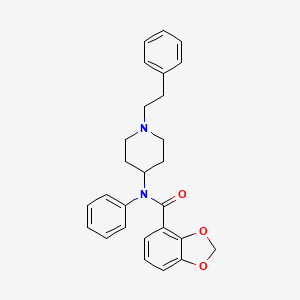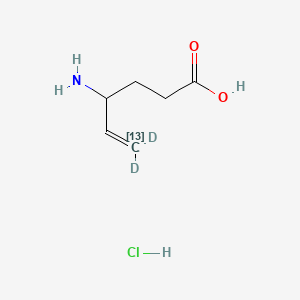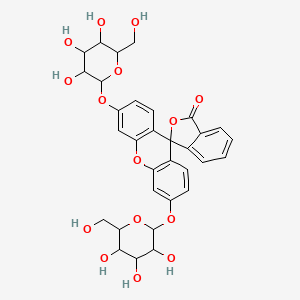![molecular formula C6H12O5 B10795749 (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is a chiral molecule with significant importance in various scientific fields. This compound features a tetrahydrofuran ring with multiple hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Chemical Synthesis: : The synthesis of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of an appropriate alkene precursor using osmium tetroxide (OsO4) and a chiral ligand.
-
Enzymatic Synthesis: : Enzymatic methods can also be employed, utilizing enzymes such as epoxide hydrolases to achieve the desired stereochemistry. This method is often preferred for its selectivity and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl groups in (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol can undergo oxidation to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
-
Reduction: : Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting hydroxyl groups to halides using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
This compound can be used in the study of enzyme mechanisms, particularly those involving epoxide hydrolases and other enzymes that interact with chiral molecules.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring specific stereochemistry for biological activity.
Industry
Industrially, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The biological activity of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is largely determined by its ability to interact with specific enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the molecule is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol: This is the enantiomer of the compound and may have different biological activities due to its opposite stereochemistry.
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents can be compared to highlight the unique properties of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5+,6?/m1/s1 |
Clé InChI |
JNYAEWCLZODPBN-VRPWFDPXSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C(O1)[C@@H](CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


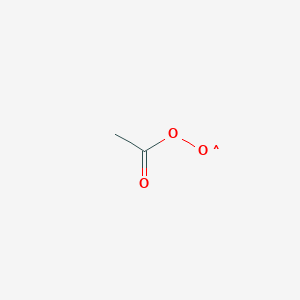
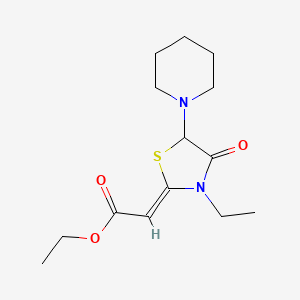
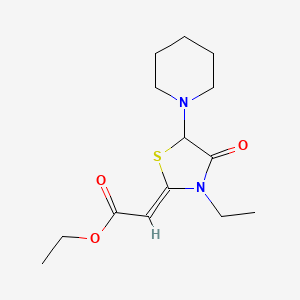
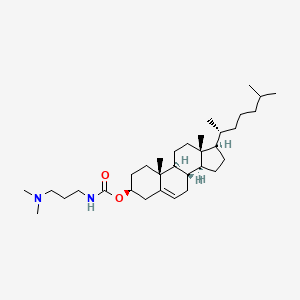
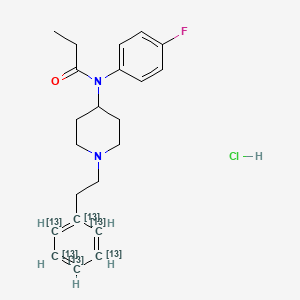
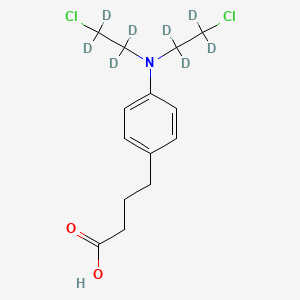
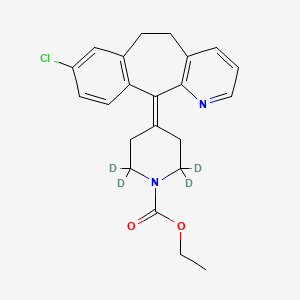
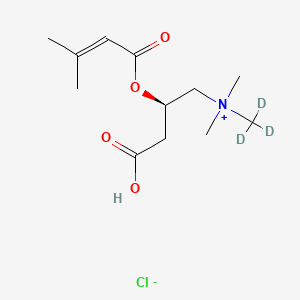

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
